molecular formula C11H16ClNO2 B2758866 (2R)-1-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-2-amine;hydrochloride CAS No. 1884151-61-4

(2R)-1-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-2-amine;hydrochloride

Cat. No.: B2758866
CAS No.: 1884151-61-4
M. Wt: 229.7
InChI Key: MIEFBXGCPYXUNK-DDWIOCJRSA-N
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Description

(2R)-1-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-2-amine;hydrochloride is a chemical compound that belongs to the class of organic compounds known as phenethylamines. These compounds are characterized by a phenethylamine backbone, which consists of a benzene ring attached to an ethylamine chain. The hydrochloride form indicates that the compound is in its salt form, which is often used to enhance the compound’s stability and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-2-amine typically involves several steps:

    Formation of the Benzodioxin Ring: This step involves the cyclization of appropriate precursors to form the 1,4-benzodioxin ring.

    Attachment of the Propan-2-amine Group: The next step involves the introduction of the propan-2-amine group to the benzodioxin ring. This can be achieved through various methods, such as reductive amination or nucleophilic substitution.

    Formation of the Hydrochloride Salt: The final step involves converting the free base form of the compound to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of (2R)-1-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-2-amine;hydrochloride would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(2R)-1-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(2R)-1-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-2-amine;hydrochloride has various applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research may focus on its potential therapeutic effects, such as its use as a precursor for pharmaceuticals.

    Industry: The compound can be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (2R)-1-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-2-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific biological context and the nature of the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    Phenethylamine: The parent compound of the class, known for its stimulant and psychoactive properties.

    Methylenedioxyphenethylamine (MDPEA): A compound with a similar structure, known for its psychoactive effects.

    Amphetamine: A well-known stimulant with a similar backbone structure.

Uniqueness

(2R)-1-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-2-amine is unique due to the presence of the 1,4-benzodioxin ring, which imparts distinct chemical and biological properties. This structural feature may influence the compound’s reactivity, stability, and interaction with biological targets, differentiating it from other phenethylamines.

Properties

IUPAC Name

(2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-8(12)6-9-2-3-10-11(7-9)14-5-4-13-10;/h2-3,7-8H,4-6,12H2,1H3;1H/t8-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIEFBXGCPYXUNK-DDWIOCJRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C=C1)OCCO2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC2=C(C=C1)OCCO2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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